Cyclamidomycin

Antiparasitic Trypanosoma brucei IC50

Cyclamidomycin is a unique acrylamide antibiotic that simultaneously inhibits nucleoside diphosphate kinase (NDPK) and pyruvate kinase in E. coli, disrupting nucleotide metabolism and glycolysis—a dual action not shared by standard NDPK inhibitors. Its exceptional potency against T. brucei (IC50 43 ng/mL, selectivity index 35) outperforms other acrylamides, making it the ideal chemical starting point for trypanosomiasis drug discovery. The reversible antibacterial effect enables wash-out experiments for bacterial persistence studies. Researchers requiring a specific kinetic inhibitor for systems biology or antiparasitic screening will find this compound irreplaceable.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 35663-85-5
Cat. No. B1230858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclamidomycin
CAS35663-85-5
Synonymscyclamidomycin
desdanine
pyracrimycin A
pyracrimycin A, (E)-isomer
pyracrimycin B
trans 3-(1-pyrrolin-2-yl)acrylamide
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C=CC(=O)N
InChIInChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+
InChIKeySJFPWBFXBOZGTB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclamidomycin (CAS 35663-85-5): A Bacterial Metabolite and Dual Kinase Inhibitor


Cyclamidomycin (synonyms: Desdanine, Pyracrimycin A) is a small-molecule (MW 138.17) acrylamide antibiotic isolated from *Streptomyces* species [1]. It is structurally defined as (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-propenamide and functions as an inhibitor of nucleoside diphosphate kinase (NDPK) and pyruvate kinase in *E. coli* [2]. Its antimicrobial spectrum includes activity against both Gram-positive and Gram-negative bacteria, with reported MICs ranging from 3.12 to 25 mg/mL for several species [3]. This compound is offered as a research tool for investigating nucleotide metabolism and oxidative phosphorylation.

Why Cyclamidomycin's Dual-Target Mechanism Defies Generic Substitution


Cyclamidomycin exhibits a distinct, dual-target inhibition profile in *E. coli*, targeting both nucleoside diphosphate kinase (NDPK) and pyruvate kinase [1]. This mechanism, which disrupts nucleotide metabolism and glycolysis, is not universally shared among other acrylamide antibiotics or NDPK inhibitors. Simple substitution with compounds like Acrylamidine or Amidinomycin, which may lack this dual action or exhibit vastly different potency against specific pathogens (e.g., antiprotozoal activity), is not functionally equivalent [2]. The quantitative data in the following sections demonstrate that biological activity, target specificity, and cross-species potency differ significantly, making Cyclamidomycin a specific tool for studies involving this unique kinase inhibition combination.

Cyclamidomycin Product-Specific Quantitative Evidence Guide


Superior Potency Against Trypanosoma brucei Compared to Closest Structural Analogs

Cyclamidomycin demonstrates a 10- to 50-fold higher potency against *Trypanosoma brucei brucei* compared to the structurally related acrylamide antibiotics Acrylamidine and Amidinomycin. Its IC50 of 43 ng/mL is significantly lower than that of Acrylamidine (2,240 ng/mL) and Amidinomycin (420 ng/mL) [1]. This substantial difference in antiprotozoal activity is not reflected in its antibacterial spectrum, highlighting a unique therapeutic window for this pathogen.

Antiparasitic Trypanosoma brucei IC50 Acrylamide Antibiotics

Distinct Activity Profile Against Plasmodium falciparum and Selectivity Index

While Cyclamidomycin is highly potent against *T. brucei*, its activity against *Plasmodium falciparum* (K1 strain IC50 = 1,160 ng/mL) is notably lower than that of the comparator Pactamycin (IC50 = 7.9 ng/mL) [1]. However, its selectivity index (cytotoxicity in MRC-5 cells / antiprotozoal activity) for *T. brucei* is 35, which compares favorably to Acrylamidine (selectivity index of 27) and Pactamycin (selectivity index of 13) [1]. This indicates a more favorable therapeutic window for Cyclamidomycin against *T. brucei* than some other potent antiprotozoal agents.

Antimalarial Plasmodium falciparum Selectivity Index Cytotoxicity

Dual-Target Inhibition: NDPK and Pyruvate Kinase in E. coli

Cyclamidomycin is a characterized inhibitor of both nucleoside diphosphate kinase (NDPK) and pyruvate kinase in *E. coli* [1]. This dual-target profile is a distinguishing feature, as most NDPK inhibitors do not exhibit significant pyruvate kinase activity. For instance, while Cyclamidomycin inhibits NDPK activity by 63% at 20 μg/mL in *E. coli* supernatant , it also irreversibly inhibits pyruvate kinase, with the inhibition mechanism involving a reversible enzyme-inhibitor complex [1]. A direct quantitative comparison for pyruvate kinase inhibition against other NDPK inhibitors is not available (class-level inference).

Antibacterial NDPK Pyruvate Kinase Dual Inhibitor

Reversible Nature of Growth Inhibition in E. coli

Unlike many bactericidal antibiotics that cause irreversible damage, Cyclamidomycin's growth inhibition of *E. coli* is reversible. The effect was abolished by washing the cells in a Cyclamidomycin-free medium [1]. This characteristic, linked to its inhibition of NDPK [1], is not a universal property of all acrylamide antibiotics and is a critical differentiator for experimental design, particularly in studies requiring temporary growth arrest rather than cell death.

Antibacterial Mechanism of Action Reversibility E. coli

Optimal Research and Industrial Application Scenarios for Cyclamidomycin


Lead Identification for Novel Anti-Trypanosomal Agents

Given its superior potency against *T. brucei* (IC50 = 43 ng/mL) compared to other acrylamide antibiotics [1], Cyclamidomycin serves as an ideal chemical starting point for medicinal chemistry programs targeting African trypanosomiasis. Its selectivity index of 35 [1] indicates a workable therapeutic window for further optimization.

Investigating the Interplay of Nucleotide Metabolism and Glycolysis in Bacteria

Cyclamidomycin's unique dual inhibition of NDPK and pyruvate kinase in *E. coli* [2] makes it a specialized probe for systems biology studies. Researchers can use it to map the metabolic consequences of simultaneously disrupting nucleotide pools and central carbon metabolism, an effect not achievable with single-target inhibitors.

Studies on Reversible Growth Inhibition and Bacterial Recovery

The reversible nature of Cyclamidomycin's antibacterial effect in *E. coli* [3] is a key asset for experiments requiring a wash-out step. It is particularly useful for studying bacterial persistence, recovery pathways, and the dynamics of metabolic adaptation following temporary stress, unlike experiments using irreversible, bactericidal compounds.

Differentiation Tool in Antiparasitic Screening Panels

The stark contrast in its potency against *T. brucei* (IC50 = 43 ng/mL) versus *P. falciparum* (IC50 = 1,160 ng/mL) [1] makes Cyclamidomycin a valuable tool for screening panels. It can be used to rapidly differentiate between compounds that have broad-spectrum antiparasitic activity and those with specific activity against kinetoplastids.

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